molecular formula C16H17ClN2O2 B11687538 5-chloro-2-{[(2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

5-chloro-2-{[(2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11687538
M. Wt: 304.77 g/mol
InChI Key: YQPFKHWXSHHUGF-UHFFFAOYSA-N
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Description

5-chloro-2-{[(2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a chloro-substituted isoindole core with a 2-methylphenylamino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[(2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the reaction of 2-methylphenylamine with a chloro-substituted isoindole precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as chloroform or ethyl acetate, and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-{[(2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an amine derivative .

Scientific Research Applications

5-chloro-2-{[(2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[(2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-{[(2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific isoindole core structure and the presence of both chloro and 2-methylphenylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

5-chloro-2-[(2-methylanilino)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C16H17ClN2O2/c1-10-4-2-3-5-14(10)18-9-19-15(20)12-7-6-11(17)8-13(12)16(19)21/h2-6,12-13,18H,7-9H2,1H3

InChI Key

YQPFKHWXSHHUGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCN2C(=O)C3CC=C(CC3C2=O)Cl

Origin of Product

United States

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